molecular formula C16H22N6S B15114939 4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B15114939
M. Wt: 330.5 g/mol
InChI Key: OURBETGRBQGOEX-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely recognized for their significant roles in biochemistry, particularly in the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the pyrimidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyrimidine ring .

Scientific Research Applications

4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and thereby influencing various cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication, leading to reduced cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-(methylsulfanyl)pyrimidine: Lacks the piperazine and additional pyrimidine ring, resulting in different chemical properties and biological activities.

    4-(4-Methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine:

Uniqueness

4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N6S

Molecular Weight

330.5 g/mol

IUPAC Name

4,5-dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine

InChI

InChI=1S/C16H22N6S/c1-11-9-14(18-10-17-11)21-5-7-22(8-6-21)15-12(2)13(3)19-16(20-15)23-4/h9-10H,5-8H2,1-4H3

InChI Key

OURBETGRBQGOEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC

Origin of Product

United States

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